N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an acetylphenyl group, a methoxyphenyl group, a pyrrolopyrimidinyl group, and a thioacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures, which could contribute to its stability. The presence of various functional groups means that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Heterocyclic Systems
One study discusses the preparation of heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are synthesized from acetoacetic esters. These compounds are intermediates in the synthesis of various heterocyclic compounds, demonstrating the utility of acetylphenyl-based compounds in medicinal chemistry and drug design (Selič et al., 1997).
Radioligand Properties for Imaging
Another relevant study involves the synthesis of DPA-714, a compound within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa). This research highlights the role of such compounds in developing radioligands for positron emission tomography (PET) imaging, illustrating their potential in diagnostic imaging (Dollé et al., 2008).
Biological Activity
Furthermore, the biological activity of synthesized compounds is a common theme in research. For example, compounds derived from 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have been investigated for their chemical behavior and potential as building blocks for nitrogen heterocyclic compounds. Such studies often explore the synthesized compounds' biological activities, providing insights into their potential therapeutic applications (Farouk et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promise in a particular field, such as medicinal chemistry, then future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in relevant models .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-18(34)20-9-6-10-21(15-20)31-25(35)17-38-29-32-26-24(19-7-4-3-5-8-19)16-30-27(26)28(36)33(29)22-11-13-23(37-2)14-12-22/h3-16,30H,17H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUOLLVAVJGVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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